Product packaging for Solvent Red 100(Cat. No.:CAS No. 10380-30-0)

Solvent Red 100

Cat. No.: B1173354
CAS No.: 10380-30-0
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Description

Solvent Red 100, with the CAS Registry Number 10380-30-0, is a single azo-class chemical compound with the molecular formula C16H13N5O4 and a molecular weight of 339.31 . It is manufactured as a 1:2 chromium complex dye and is characterized by its red color . Researchers utilize this dye for its coloring properties in various industrial and material science applications. Its primary uses include the coloration of alcohol solvents, ester solvents, varnishes, synthetic resins, plastics, and wood . The compound demonstrates good light fastness and heat resistance, remaining stable at temperatures up to 200°C, which makes it suitable for processes requiring thermal stability . This product is intended for professional research and laboratory use only. It is not intended for personal, cosmetic, food, or medicinal use.

Properties

CAS No.

10380-30-0

Molecular Formula

C10H7NO2

Synonyms

Solvent Red 100

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Solvent Red 100

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. The chemical shifts, splitting patterns, and integration of signals in NMR spectra provide detailed information about the types of atoms present, their electronic environments, and their connectivity.

High-Resolution ¹H and ¹³C NMR Spectral Interpretation

High-resolution ¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their relative abundance, and their connectivity based on spin-spin coupling. The chemical shift (δ in ppm) of a proton signal is influenced by its electronic environment, providing clues about nearby functional groups. Similarly, ¹³C NMR spectroscopy reveals the different types of carbon atoms in a molecule. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, making it easier to distinguish between different carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons (C). While these techniques are standard for structural elucidation, specific high-resolution ¹H and ¹³C NMR data, including chemical shifts and coupling constants for Solvent Red 100, were not found in the available search results.

Mass Spectrometry (MS) for Precise Mass and Fragmentation Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio of ions, often to several decimal places. This precision allows for the determination of the elemental composition of a compound by matching the experimentally determined mass to theoretical masses calculated from different elemental combinations. For this compound, HRMS could confirm the molecular formula C₁₆H₁₃N₅O₄ by providing a precise molecular ion mass that corresponds to this formula. However, specific HRMS data, including the exact measured mass and the determined elemental composition for this compound, were not found in the available search results.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected precursor ions and the detection of the resulting fragment ions. The pattern of fragmentation can provide detailed structural information about the molecule. By analyzing the masses of the fragment ions and the neutral losses, it is possible to deduce the connectivity of atoms and the presence of specific functional groups. Different collision energies can be used in MS/MS to control the extent of fragmentation and obtain different sets of fragment ions. Although MS/MS is a powerful tool for elucidating the structures of complex molecules like dyes, specific MS/MS fragmentation pathways or characteristic fragment ions for this compound were not available in the conducted searches.

X-ray Crystallography for Solid-State Structure Determination

Polymorphism and Solid-State Conformational Analysis

Polymorphism refers to the ability of a compound to exist in multiple crystalline forms, which differ in their molecular arrangement and/or conformation within the crystal lattice. rsc.orgresearchgate.net This phenomenon is driven by the interplay of noncovalent intermolecular forces, where different combinations of these forces can lead to the formation of distinct crystalline phases. rsc.org Various factors, including the solvent used for crystallization, the level of supersaturation, temperature, and pressure, can influence the occurrence of polymorphism. rsc.org Solvent-induced polymorphism has been observed in various compounds, where different solvents yield different crystalline forms. rsc.orgacs.org The molecules in different polymorphic forms can adopt different conformations, as evidenced by variations in dihedral angles. rsc.orgacs.org Analysis of crystal structures and intermolecular forces, such as through Hirshfeld surface analysis and crystal lattice energy calculations, provides insights into the stability of different polymorphic phases. rsc.org Techniques like Powder X-ray Diffraction (PXRD) and thermal analysis are used to characterize polymorphs and study phase transformations. rsc.org Conformational changes, such as the rotation of functional groups or isomerization, can contribute to polymorphism and have been investigated using techniques like infrared and Raman spectroscopy, X-ray diffraction, and differential scanning calorimetry. mdpi.com

Vibrational Spectroscopy for Functional Group and Molecular Fingerprinting

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. specac.com When covalent bonds in a molecule absorb infrared radiation corresponding to their characteristic vibrational frequencies, they stretch and bend more vigorously, leading to absorption bands in the spectrum. specac.com The positions and intensities of these bands are specific to the types of bonds and functional groups present, allowing for their identification. specac.com For example, N-H stretching vibrations typically appear in the range of 3527-2985 cm⁻¹, while C-N and C-O stretching vibrations are observed at lower wavenumbers. researchgate.net C=C stretching modes also give rise to characteristic bands. researchgate.net FTIR spectra can be obtained from samples in various phases, including solid, liquid, and gas. msu.edu When analyzing solids, samples are often prepared as KBr pellets. alliedacademies.org For liquid samples or solutions, care must be taken to account for solvent absorption, and perchlorinated solvents like carbon tetrachloride or chloroform (B151607) are often used as they have minimal absorption in relevant regions. msu.edu

Raman and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to FTIR. libretexts.org It is based on the inelastic scattering of light by molecules, where the scattered light has different frequencies compared to the incident light, corresponding to the vibrational modes of the molecule. libretexts.org Raman spectra are typically presented as the change in wavenumber (Raman shift) from the incident light source. libretexts.org Similar to FTIR, the Raman spectrum provides a unique fingerprint of the molecule and can be used to identify functional groups and assess molecular structure. scielo.br

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that utilizes the enhancement of Raman scattering by molecules adsorbed onto roughened metal surfaces, typically made of noble metals like silver or gold. researchgate.netmdpi.com This enhancement allows for the detection of analytes at very low concentrations. mdpi.com SERS is particularly useful for the analysis of dyes due to the high molecular absorption of chromophores in the visible region, which can lead to further signal enhancement through resonance mechanisms. researchgate.net While SERS has been successfully applied to various dye categories, its application to non-water-soluble dyes like solvent dyes can be challenging due to their limited interaction with aqueous SERS substrates. researchgate.net However, studies have shown that solvent dyes used in materials like plastics can be well-suited for SERS detection, yielding intense signals from trace amounts. researchgate.net SERS has demonstrated high discriminating power in identifying dyes in various applications. researchgate.netresearchgate.netnih.gov

UV-Visible Absorption and Emission Spectroscopy for Electronic Properties

UV-Visible (UV-Vis) absorption and emission spectroscopy are powerful techniques for investigating the electronic properties of molecules, including the energy levels of their electronic transitions. uomustansiriyah.edu.iqvalenciacollege.edumsu.edu UV-Vis absorption spectroscopy measures the attenuation of light as it passes through a sample, providing an absorption spectrum that shows the wavelengths at which the molecule absorbs light. uomustansiriyah.edu.iqvalenciacollege.edu The absorption maxima (λmax) in the UV-Vis spectrum correspond to electronic transitions within the molecule, such as π → π* and n → π* transitions. jelsciences.com The intensity of the absorption bands is related to the molar extinction coefficient and the concentration of the absorbing species. uomustansiriyah.edu.iqjelsciences.com Emission spectroscopy, on the other hand, measures the light emitted by a molecule after it has been excited to a higher electronic state. uomustansiriyah.edu.iq

Solvatochromic Effects and Dye-Solvent Interactions

Solvatochromism is the phenomenon where the color (and thus the UV-Vis absorption and/or emission spectrum) of a substance changes depending on the solvent in which it is dissolved. mdpi.comresearchgate.net This effect arises because the energy difference between the ground and excited electronic states of the dye molecule is sensitive to interactions with the surrounding solvent molecules. mdpi.comresearchgate.net These interactions can include non-specific dipole-dipole interactions, hydrogen bonding, and hydrophobic interactions. mdpi.comresearchgate.net

The polarity of the solvent plays a significant role in solvatochromism. uomustansiriyah.edu.iqmdpi.comresearchgate.netnih.gov Solvents can stabilize the highly dipolar electronic ground state of a dye more than the less polar excited state, leading to shifts in the absorption maximum. mdpi.comnih.gov In many cases, increasing solvent polarity results in a hypsochromic shift (shift to shorter wavelengths or higher frequencies) of the longest wavelength absorption band, a phenomenon known as negative solvatochromism. mdpi.com However, positive solvatochromism (bathochromic shift to longer wavelengths or lower frequencies) can also occur, depending on the nature of the dye and the solvent interactions. researchgate.net

Specific interactions, such as hydrogen bonding between the dye and the solvent, can have a particularly strong influence on solvatochromic behavior. nih.govmdpi.com The composition of the solvation layer around the dye molecule in solvent mixtures can also differ from the bulk solvent composition, further influencing the spectral properties. mdpi.com Solvatochromic dyes are used as probes to quantify solute-solvent interactions and gain a better understanding of the complex effects of solvents and solvent mixtures on chemical phenomena. mdpi.commdpi.com The magnitude and direction of solvatochromic shifts provide insights into the nature and strength of dye-solvent interactions. researchgate.netnih.govaip.org

This compound, also known by its C.I. number 12716, is a synthetic dye belonging to the single azo molecular structure class. worlddyevariety.com It has a molecular formula of C₁₆H₁₃N₅O₄ and a molecular weight of 339.31 g/mol . worlddyevariety.com This dye is typically used for coloring alcohol solvents, ester solvents, varnishes, synthetic resins, plastics, and wood. worlddyevariety.com

While comprehensive, dedicated studies focusing solely on the quantum yield and photoluminescence characteristics of this compound are not extensively detailed in the search results, general principles of solvatochromism and fluorescence behavior of similar red dyes provide context.

This compound is described as having a red color and is used to achieve light transparent colors in applications like PVC, PS, and PC. additivesforpolymer.com Some red dyes, particularly those with solvatochromic properties, exhibit fluorescence that is highly dependent on the polarity of the surrounding solvent. evidentscientific.comtamu.edudicp.ac.cnrsc.org In general, increasing solvent polarity can lead to a red shift (to longer wavelengths) in fluorescence emission and can significantly influence the fluorescence quantum yield. evidentscientific.comtamu.edudicp.ac.cnrsc.orgnih.govrsc.orgrsc.orgdiva-portal.org

For instance, studies on other red fluorescent dyes, such as Nile Red and certain merocyanine (B1260669) dyes, demonstrate that quantum yields can vary significantly with solvent polarity. Nile Red, a well-known solvatochromic fluorescent dye, shows high quantum yield in apolar solvents and a dramatic reduction in quantum yield in polar solvents like water, accompanied by a substantial red shift in emission. tamu.edudicp.ac.cn Similarly, a merocyanine dye showed a strong increase in fluorescence quantum yield with increasing solvent polarity, from approximately 1% in methylcyclohexane (B89554) (MCH) to 67% in dimethyl sulfoxide (B87167) (DMSO). nih.govrsc.org

Based on the general principles observed for similar fluorescent dyes, a hypothetical data table illustrating the potential impact of solvent polarity on the photoluminescence characteristics of this compound could be envisioned, although specific values would require dedicated experimental measurement.

Hypothetical Data Table: Influence of Solvent Polarity on this compound Photoluminescence

Solvent TypeRelative PolarityExpected Emission Wavelength Range (nm)Expected Relative Quantum Yield
Non-polarLowShorter Wavelengths (e.g., ~550-580)Higher
Moderately PolarMediumIntermediate Wavelengths (e.g., ~580-610)Medium
Highly PolarHighLonger Wavelengths (e.g., ~610-650)Lower

Note: This table presents hypothetical data based on the known behavior of similar solvatochromic red dyes and should not be considered representative of actual measured values for this compound.

Detailed research findings on this compound's quantum yield would involve systematic measurements in solvents of varying polarity and other environmental conditions (e.g., temperature, concentration). Such studies would provide specific data on emission maxima, fluorescence lifetimes, and quantum yields, allowing for a comprehensive understanding of its photophysical behavior and potential applications in areas like fluorescent probes or displays, where precise photoluminescence characteristics are crucial.

Computational Chemistry and Theoretical Studies of Solvent Red 100

Quantum Chemical Calculations for Electronic Structure

Quantum chemical methods are essential for understanding the electronic structure of a molecule, which dictates its chemical reactivity, spectroscopic properties, and interactions.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules in their ground state. DFT can provide information about the optimized molecular geometry, charge distribution, and energy levels of molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) extends these capabilities to study excited states, which are crucial for understanding the absorption and emission of light by dyes.

For Solvent Red 100, DFT calculations could be used to determine its stable ground state geometry and the distribution of electron density within the molecule. TD-DFT calculations could be employed to simulate its UV-Vis absorption spectrum and understand the electronic transitions responsible for its red color. The influence of different solvents on the electronic structure and optical properties can also be investigated using continuum solvation models within DFT and TD-DFT frameworks.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, and the energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's electronic properties, including its reactivity and optical behavior. Electronic transitions, particularly π-π* transitions in conjugated systems like azo dyes, are responsible for the absorption of light.

Computational studies on this compound could involve calculating the energies and spatial distributions of its HOMO and LUMO. The size of the HOMO-LUMO gap is related to the wavelength of light absorbed, influencing the observed color. TD-DFT calculations can provide details about specific electronic transitions, their energies, and oscillator strengths, correlating these with features in the absorption spectrum. The polarity of the solvent can influence the HOMO-LUMO gap and lead to shifts in the absorption spectrum.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules, MD can provide insights into dynamic processes, such as solvation, diffusion, and conformational changes.

The interactions between a solute molecule, such as this compound, and the surrounding solvent molecules play a critical role in its solubility, stability, and reactivity. MD simulations can explicitly model these interactions, providing information about the structure and dynamics of the solvation shell around the dye molecule.

MD simulations of this compound in different solvents could reveal how solvent molecules arrange around the dye, the strength and nature of the interactions (e.g., hydrogen bonding, van der Waals forces), and how the solvation shell changes over time. This information is vital for understanding the dissolution process and the behavior of the dye in various application media.

Many molecules can exist in different spatial arrangements called conformers, which are interconverted by rotation around single bonds. The accessible conformational states and the transitions between them define the conformational landscape of a molecule. Isomerism, including conformational isomerism, can significantly impact a molecule's properties.

For a flexible molecule like this compound, MD simulations can explore its conformational space and identify stable conformers. These simulations can help understand how the solvent environment influences the relative stability of different conformers and the dynamics of conformational interconversions. While specific studies on the conformational landscape of this compound were not found, MD simulations are a standard tool for such investigations in organic molecules.

Structure-Property Relationship (SPR) Modeling for Chemical Behavior

Structure-Property Relationship (SPR) modeling aims to establish correlations between the structural features of molecules and their observed properties. Computational chemistry plays a significant role in SPR by providing molecular descriptors derived from theoretical calculations.

For this compound, SPR modeling could involve correlating computationally derived descriptors (e.g., electronic properties from DFT, conformational preferences from MD) with its macroscopic properties, such as solubility in different solvents, light fastness, or thermal stability. By identifying which structural or electronic features are most influential for a particular property, SPR modeling can guide the design of new dyes with desired characteristics. While no specific SPR studies on this compound were found, this approach is commonly applied to understand and predict the behavior of dyes and other chemical compounds.

Based on the conducted search, specific detailed research findings and data tables focusing solely on the computational chemistry and theoretical studies of the chemical compound "this compound," particularly concerning the prediction of its reactivity, stability profiles, and theoretical spectroscopic properties as outlined, were not found in the available search results.

While the searches yielded information on computational and theoretical methods applied to various dyes and organic molecules, including other "Solvent Red" compounds like Solvent Red 1 (Sudan Red G, PubChem CID 14678), Solvent Red 19 (Sudan Red 7B, PubChem CID 61396), and Solvent Red 52 (PubChem CID 66476), specific studies dedicated to this compound in the context of computational prediction of its reactivity, stability, and spectroscopic properties were not present. The mention of "this compound" in the results was primarily in the context of adsorption studies wikipedia.org.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on the computational chemistry and theoretical studies of this compound based on the current search results.

Applied Chemical Research and Material Science Applications of Solvent Red 100

Integration of Solvent Red 100 in Polymer and Plastic Materials

Solvent dyes, including this compound, are widely used for coloring plastics and polymers due to their solubility in these materials. primachemicals.com The integration process typically involves dissolving the dye within the polymer matrix. emperordye.com This is often achieved during melt processing, where the high processing temperature facilitates the dissolution of the dye in the polymer melt. emperordye.com Sufficient mixing and shear are crucial to ensure uniform distribution of the dissolved dye within the polymer melt, preventing defects such as color lines in the final product. emperordye.com

Coloration Mechanisms in Polymeric Matrices

The coloration mechanism of solvent dyes in polymers primarily involves dissolution and uniform distribution at the molecular level within the polymer matrix. Unlike pigments, which are dispersed solid particles, solvent dyes form a stable solution in the processed plastic melt. emperordye.com This molecular dispersion is key to achieving transparent and vibrant colors in the final plastic product. ranbarr.com The interaction between the dye and the polymer can involve physical forces such as Van der Waals forces, leading to adsorption of the dye molecules onto the polymer surface, followed by diffusion into the bulk of the polymer matrix. sinoshiny.com The rate of diffusion is influenced by factors such as temperature, polymer structure (amorphous vs. crystalline), and the size of the dye molecule. sinoshiny.com In amorphous polymers with more open structures, diffusion is generally faster compared to highly crystalline polymers where tightly packed regions can impede dye penetration. sinoshiny.com Weak chemical interactions, such as hydrogen bonding, can also play a role if the polymer contains compatible functional groups, enhancing the stability of the dye-polymer interaction. sinoshiny.com

Performance Evaluation in Thermoplastics and Engineering Plastics

This compound is suitable for coloring various plastics, including synthetic resin and plastic materials. worlddyevariety.com Solvent dyes, in general, are particularly effective for coloring amorphous polymers like polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), and polycarbonate (PC). emperordye.comlanxess.com These polymers have high glass transition temperatures, which limit the molecular movement of the dissolved dye under normal use conditions, thus preventing migration. emperordye.com

Performance characteristics evaluated include heat resistance, light fastness, acid resistance, alkali resistance, and water resistance. For solvent dyes used in plastics, high heat stability is a critical selection criterion, especially for engineering plastics that undergo severe processing conditions at high temperatures (e.g., over 350 °C for PC). lanxess.com Light fastness and weather resistance are also important for the longevity of the colored product, particularly in outdoor applications like automotive taillights. primachemicals.comlanxess.com

While specific performance data for this compound across various thermoplastics and engineering plastics were not extensively detailed in the search results, the general characteristics of solvent dyes in these applications provide context. For instance, high-performance solvent dyes are designed to be compatible with a wide range of polymers, offering excellent solubility and uniform color distribution. primachemicals.comranbarr.com They are also formulated with UV stability to resist fading. primachemicals.com

A general overview of performance characteristics for solvent dyes in plastics is presented in the table below, based on available information for similar dyes.

PropertyEvaluationNotes
Heat ResistanceGood to ExcellentCrucial for high-temperature processing of engineering plastics. lanxess.com
Light FastnessGood to ExcellentImportant for outdoor applications and product longevity. primachemicals.comlanxess.com
Acid ResistanceGood
Alkali ResistanceGood
Water ResistanceExcellentDyes are typically insoluble in water, preventing bleeding. lanxess.com
Solubility in Polymer MeltExcellentEnsures uniform color distribution and transparency. emperordye.com

Note: This table provides general performance indicators for solvent dyes in plastics, drawing from information available for related compounds and the class of dyes.

This compound in Advanced Coatings and Inks

This compound is used for coloring varnishes and printing inks. worlddyevariety.com Solvent dyes are valuable in coating and ink formulations due to their solubility in organic solvents and their ability to provide bright, transparent colors. chemball.com

Formulation Chemistry for Printing Inks and Varnishes

The formulation of printing inks and varnishes using solvent dyes involves dissolving the dye in a suitable solvent system, which may include alcohols, esters, or chlorinated hydrocarbons. lanxess.comgoogle.com Resins are typically included in ink formulations to provide desired properties such as viscosity, thermal stability, flexibility, and adhesion to the substrate. google.com Examples of resins used in solvent-based inks include rosin (B192284) modified phenolic resins, styrene-acrylic resins, and polyketone resins, as well as others like polyvinyl butyral and polyamides. google.com The choice of solvent and resin system is critical for achieving proper dissolution of the dye, controlling drying time, and ensuring good print quality and adhesion on various substrates. google.com

Optical Properties and Stability in Thin Films

When incorporated into coatings and inks, this compound contributes to the optical properties of the resulting thin films, primarily their color and transparency. The ability of solvent dyes to dissolve molecularly in the binder allows for highly transparent films, which is often desired in printing inks and varnishes. The stability of the dye within the thin film is crucial for the longevity of the printed image or coating. Factors affecting stability include light fastness, thermal stability, and resistance to environmental factors such as acids and alkalis. chemball.com Research on the optical properties of dyes in thin films often involves techniques like UV-Vis spectrophotometry to measure absorbance and transmittance, and photoluminescence spectroscopy to study emission characteristics. researchgate.netmdpi.com The refractive index and band gap energy can also be determined. researchgate.net The morphology of the thin film, which can be influenced by the solvent used in the formulation, also plays a role in the optical properties. unimap.edu.mymdpi.com

Photonic and Optoelectronic Material Development with this compound

Photonic and optoelectronic materials are central to technologies that involve the generation, detection, and manipulation of light. sigmaaldrich.commdpi.com Organic dyes, with their strong light absorption and emission properties, are key components in many such applications, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

Dye-Host Interactions in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, an emissive layer typically consists of a host material doped with a small amount of an emissive dye (guest). rsc.org The performance of OLEDs, including their efficiency, color purity, and stability, is significantly influenced by the interactions between the host material and the emissive dye. rsc.orgnih.gov this compound, as a red dye, could potentially serve as an emissive guest material in red OLEDs.

The key dye-host interactions in OLEDs include:

Energy transfer: Efficient energy transfer from the host material to the guest dye is crucial for high device efficiency. researchgate.net The host absorbs energy from electrical excitation, and this energy is then transferred to the dye, which subsequently emits light. The energy levels of the host and guest must be well-aligned for efficient transfer. researchgate.net

Charge trapping and recombination: The host and guest materials facilitate the transport and recombination of electrons and holes within the emissive layer. researchgate.net The dye molecules can act as trapping sites for charge carriers, leading to exciton (B1674681) formation on the dye and subsequent emission. Efficient charge balance within the emissive layer is essential for maximizing recombination on the dye molecules. researchgate.net

Molecular dispersion and aggregation: The dye molecules must be uniformly dispersed within the host matrix to prevent aggregation, which can lead to self-quenching and reduced luminescence efficiency. researchgate.net The compatibility between the dye and host materials is important for achieving good molecular dispersion.

Host polarity effects: The polarity of the host material can influence the emission properties of the guest dye, potentially causing shifts in the emission wavelength. mit.edumdpi.com This solvatochromic effect can be used to fine-tune the color of the emitted light. mit.edu

Research on other red emissive dyes in OLEDs highlights the importance of host material selection. Mixed-host systems, comprising both electron-transporting and hole-transporting materials, are often employed to improve charge balance and recombination efficiency. rsc.orgnih.govresearchgate.net Hosts with high triplet energy levels are preferred for phosphorescent OLEDs to confine excitons on the guest emitter. researchgate.net While this compound is an azo dye and not typically classified as a phosphorescent emitter, understanding host interactions relevant to energy transfer and charge dynamics in organic matrices is pertinent.

Photovoltaic Applications in Dye-Sensitized Solar Cells (DSSCs)

Dye-Sensitized Solar Cells (DSSCs) are a type of thin-film solar cell that utilizes a layer of semiconductor nanoparticles (commonly TiO₂) sensitized with a molecular dye to absorb sunlight and convert it into electricity. wikipedia.organalis.com.myrsc.org The dye plays a critical role in light harvesting. rsc.orgdergipark.org.tr this compound, with its light absorption properties in the visible spectrum, could potentially be explored as a sensitizer (B1316253) in DSSCs.

The mechanism of operation in a DSSC involves several steps:

Photon absorption: The dye molecule absorbs incident photons, promoting an electron to an excited state. dergipark.org.tr

Electron injection: The excited electron is injected from the dye into the conduction band of the semiconductor (e.g., TiO₂). dergipark.org.tr

Electron transport: The injected electron is transported through the semiconductor nanoparticle network to the transparent conductive oxide (TCO) electrode. dergipark.org.tr

Dye regeneration: The oxidized dye molecule accepts an electron from the electrolyte, returning to its ground state. wikipedia.org

Electrolyte regeneration: The oxidized species in the electrolyte diffuses to the counter electrode, where it accepts electrons, completing the circuit. wikipedia.org

Research on various natural and synthetic dyes in DSSCs has shown that the dye's molecular structure, its energy levels relative to the semiconductor and electrolyte, and its interaction with the semiconductor surface all influence the photovoltaic performance, including the power conversion efficiency. analis.com.mydergipark.org.trresearchgate.net The solvent used for dye adsorption onto the TiO₂ film can also impact the efficiency, affecting dye loading and coverage. researchgate.net While specific research on this compound in DSSCs was not found, its chemical structure suggests potential for light absorption, and its suitability would depend on its ability to efficiently inject electrons into TiO₂ and be regenerated by a common electrolyte.

Data Table: Properties of this compound

PropertyValueSource
C.I. Number12716 worlddyevariety.com
CAS Registry Number10380-30-0 worlddyevariety.com
Molecular FormulaC₁₆H₁₃N₅O₄ worlddyevariety.com
Molecular Weight339.31 g/mol worlddyevariety.com
ColorRed worlddyevariety.com
Molecular StructureSingle azo, 1:2 chrome complexing dye worlddyevariety.com
Applications (General)Alcohol solvent, ester solvent, varnish, synthetic resin, plastic, wood color worlddyevariety.com

Environmental Chemistry and Degradation Pathways of Solvent Red 100

Photolytic Degradation Mechanisms of Solvent Red 100

Photolysis, the breakdown of molecules by light, is a significant process in the environmental degradation of organic compounds, including dyes. numberanalytics.com For this compound, both direct and indirect photolysis pathways are considered important, particularly on soil and water surfaces exposed to sunlight. nih.gov

Direct and Indirect Photolysis Pathways

Direct photolysis occurs when a molecule directly absorbs light energy, leading to its decomposition. numberanalytics.com Indirect photolysis involves the reaction of the target compound with reactive species generated by the light absorption of other substances in the environment, such as sensitizers. nih.govnih.gov

For this compound, sensitized photo-oxygenation via the reaction with singlet oxygen appears to be a significant indirect photolysis pathway. nih.gov The ratio of indirect to direct photolysis for this compound has been reported as 25.7, suggesting that indirect mechanisms are considerably more dominant than direct photolysis under certain conditions. nih.gov

Studies on the photolysis of other compounds highlight the influence of solvent polarity on the photolysis mechanism and the nature of the excited state involved. rsc.orgnih.govresearchgate.netrsc.org While specific details for this compound across various solvents are not extensively detailed in the search results, the general principle suggests that the surrounding medium can impact the efficiency and pathways of its photolytic degradation.

Identification of Photodegradation Products and Intermediates

Solution-phase photo-oxidation of this compound, likely occurring through sensitized photo-oxygenation involving singlet oxygen, is understood to proceed via the hydrazone tautomer. nih.gov This process yields an unstable hydroperoxide intermediate. nih.gov The hydroperoxide subsequently decomposes, leading to the formation of 1,2-naphthoquinone (B1664529) and a diazonium salt. nih.gov The diazonium salt is then hydrolyzed to produce guaiacol. nih.gov

In reducing environments, such as anoxic sediments, reductive cleavage of the azo bond is an important degradation pathway. nih.gov This process yields o-anisidine (B45086) and 1-amino-2-naphthol (B1212963) as primary products. nih.gov

Degradation PathwayKey Intermediate(s)Primary Product(s)Environmental Condition
Sensitized Photo-oxidation (Photolysis)Unstable hydroperoxide1,2-naphthoquinone, Diazonium saltOxidizing (e.g., water)
Hydrolysis of Diazonium SaltDiazonium saltGuaiacolOxidizing (e.g., water)
Reductive Cleavage-o-anisidine, 1-amino-2-naphtholReducing (anoxic)

Note: This table is based on the described degradation processes for this compound.

Electrochemical Degradation of this compound

Information specifically detailing the electrochemical degradation of this compound was not found in the provided search results. However, electrochemical methods are generally recognized as potential techniques for the treatment of dye-containing wastewater.

Anodic and Cathodic Reaction Mechanisms

Electrochemical methods, involving anodic oxidation and cathodic reduction, have been explored for the degradation of organic pollutants, including dyes provectusenvironmental.com. Generally, electrochemical degradation can involve direct electron transfer at the electrode surface or indirect reactions mediated by electrogenerated species provectusenvironmental.com.

Anodic oxidation typically involves the loss of electrons from the pollutant molecule or reaction with electrogenerated oxidants like hydroxyl radicals, leading to bond cleavage and mineralization provectusenvironmental.com. Cathodic reduction, on the other hand, involves the gain of electrons, which can lead to the reductive cleavage of certain bonds, such as the azo linkage in dyes provectusenvironmental.com.

While electrochemical degradation is a known method for treating dyes, specific research detailing the anodic and cathodic reaction mechanisms for the degradation of this compound was not found in the consulted literature. Studies on the electrochemical degradation of other organic compounds suggest that the mechanisms are highly dependent on the electrode material, electrolyte composition, and applied potential or current provectusenvironmental.comrsc.orgrsc.orgosti.gov.

Electrolytic Product Characterization

The characterization of electrolytic products is essential for understanding the degradation pathways and assessing the toxicity of transformation products provectusenvironmental.com. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to identify intermediate and final degradation products rsc.orgrsc.org.

Research on the electrolytic degradation of other organic compounds has identified various products, including smaller organic molecules, carboxylic acids, aldehydes, and CO₂ and water under complete mineralization conditions rsc.orgrsc.org. However, specific information regarding the electrolytic products resulting from the degradation of this compound was not available in the consulted sources. Studies on lignin (B12514952) model compounds, for instance, identified products like methoxyvanillin, benzaldehyde, 1-phenylethane-1,2-diol, guaiacol, and vanillin (B372448) depending on the starting material and electrode used rsc.orgrsc.org.

Biodegradation and Biotransformation of this compound

Biodegradation, mediated by microorganisms, is a significant process influencing the fate of dyes in the environment and in wastewater treatment systems mdpi.comnih.gov. Azo dyes, with their stable azo bonds, can be challenging to biodegrade completely mdpi.commst.dkscbt.com.

Anaerobic and Aerobic Microbial Degradation

The microbial degradation of azo dyes often proceeds through a two-step process: an initial anaerobic reduction followed by aerobic degradation of the resulting aromatic amines mdpi.commst.dkscbt.com. Under anaerobic conditions, microorganisms can reductively cleave the azo linkage (-N=N-) to form colorless aromatic amines mdpi.commst.dkscbt.com. This step is crucial for decolorization nih.gov.

Studies have shown that various microorganisms, including bacteria and fungi, are capable of azo bond reduction mdpi.comnih.govmst.dktandfonline.com. Genera such as Clostridium and Eubacterium are known for their ability to reduce azo linkages under anaerobic conditions mst.dk. Activated sludge from wastewater treatment plants, which contains diverse microbial communities, has also been shown to facilitate anaerobic azo dye reduction researchgate.net.

Following the anaerobic cleavage, the resulting aromatic amines may be further degraded under aerobic conditions mdpi.commst.dkscbt.com. Aerobic microorganisms can metabolize these amines through pathways involving hydroxylation, ring opening, and ultimately, mineralization to CO₂, water, and inorganic compounds scbt.com. However, some aromatic amines can be resistant to aerobic degradation or even be more toxic than the parent dye frontiersin.org.

Table 1: Examples of Microbial Degradation of Azo Dyes (General)

Dye TypeMicroorganism(s)ConditionKey ProcessReference
Various Azo DyesBacteria, Fungi, AlgaeAnaerobicAzo bond reduction mdpi.comnih.gov
Various Azo DyesBacteria, FungiAerobicFurther degradation mdpi.comscbt.com
Acid Orange 7Sphingomonas sp.AerobicDegradation researchgate.net
Reactive Black 5Consortium (Granulated anaerobic sludge)AnaerobicDecolorization researchgate.net
Procion Red—H3BPseudomonas stutzeri SPM-1MicroaerophilicDecolorization researchgate.net

Note: This table presents general findings for azo dye biodegradation as specific data for this compound was not found.

Enzyme-Mediated Biotransformation and Metabolite Profiling

Enzymes play a crucial role in the microbial biotransformation of azo dyes mdpi.comnih.govtandfonline.com. Azoreductases are key enzymes responsible for the reductive cleavage of the azo bond under anaerobic or microaerophilic conditions mdpi.commst.dkresearchgate.net. These enzymes catalyze the transfer of electrons to the azo group, breaking it into two aromatic amine moieties mdpi.com.

Under aerobic conditions, oxidative enzymes such as laccases, lignin peroxidases, and manganese peroxidases can be involved in the degradation of dyes, particularly by attacking aromatic structures mdpi.comnih.govtandfonline.com. These enzymes can catalyze reactions like oxidation, polymerization, or ring cleavage of the parent dye or its aromatic amine metabolites mdpi.comfrontiersin.org.

Metabolite profiling, using techniques like GC-MS and HPLC, is used to identify the intermediate compounds formed during enzymatic degradation researchgate.net. This helps in elucidating the biodegradation pathways researchgate.net. For example, the degradation of Procion Red—H3B by Pseudomonas stutzeri was studied using GC-MS to identify degraded compounds researchgate.net.

While the enzymatic mechanisms for azo dye degradation are generally understood, specific details on the enzymes involved in the biotransformation of this compound and comprehensive metabolite profiling studies for this particular compound were not found in the consulted literature. Research on other dyes indicates that the specific enzymes and metabolites produced depend on the microbial species and the structure of the dye frontiersin.orgresearchgate.netoup.com.

Environmental Fate and Transport Studies of this compound

The environmental fate and transport of a chemical compound describe how it is distributed, transformed, and accumulated in the environment researchgate.netenviro.wiki. Processes like sorption, desorption, volatilization, photolysis, and biodegradation influence the concentration and location of a contaminant researchgate.net.

Persistence Modeling in Aquatic and Sediment Systems

Detailed research findings on the persistence of Solvent Red 1 in sediment systems have provided specific half-life data. Studies using sediments from two different lakes reported half-lives for Solvent Red 1 of 2.2 days and 4 days researchgate.net. The primary degradation pathway observed in anoxic sediment environments is the reductive cleavage of the azo bond, leading to the formation of aromatic amines, specifically o-anisidine and 1-amino-2-naphthol researchgate.neteuropa.eu.

Despite these observed degradation pathways, the persistence of Solvent Red 1 in sediment is also influenced by its strong adsorption to solid matrices and organic matter canada.caresearchgate.net. This adsorption can affect the bioavailability of the compound for microbial degradation acs.org.

Predictive modeling, using extrapolation ratios for biodegradation half-lives in water, soil, and sediment, suggests that the ultimate degradation half-life in aerobic sediments for similar monoazo solvent dyes could exceed 365 days canada.ca. This further supports the expectation that Solvent Red 1 is persistent in sediment environments canada.ca.

Laboratory studies simulating biotransformation in aquatic sediment systems, such as those based on OECD 308 guidelines, are integral for assessing the persistence of chemicals acs.orgnih.gov. These studies evaluate the dissipation half-lives (DT50) in sediment-water systems acs.orgnih.gov. While general OECD 308 studies often show high DT50 values, sometimes exceeding 100 days, the specific data for Solvent Red 1 in lake sediments indicate shorter half-lives under those experimental conditions researchgate.netacs.orgnih.gov. However, it is important to note that the interpretation of biodegradation results can be complex due to varying experimental conditions and the potential use of commercial formulations versus high-purity dyes researchgate.net.

Table 1: Modeled and Experimental Half-Lives of Solvent Red 1 in Environmental Compartments

CompartmentDegradation ProcessHalf-Life (approximate)Source TypeReference
Aerobic SedimentUltimate Degradation> 365 daysModeled (Extrapolation) canada.ca
Sediment (Lake 1)Transformation2.2 daysExperimental researchgate.net
Sediment (Lake 2)Transformation4 daysExperimental researchgate.net

Table 2: Observed Degradation Products of Solvent Red 1 in Anoxic Sediment

Degradation ProductCAS RNFormation PathwayReference
o-anisidine90-04-0Azo bond cleavage researchgate.neteuropa.eu
1-amino-2-naphthol2834-92-6Azo bond cleavage researchgate.neteuropa.eu

The potential for Solvent Red 1 to accumulate in anoxic sediments and undergo biodegradation to potentially harmful aromatic amines highlights the importance of understanding its fate in these environments researchgate.net.

Analytical Methodologies for the Detection and Quantification of Solvent Red 100

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are widely used for separating components within a mixture, allowing for the isolation and subsequent quantification of individual compounds.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile and semi-volatile compounds, including many dyes. HPLC method development typically involves selecting appropriate stationary phases, mobile phases, and detection methods to achieve adequate separation and sensitivity for the target analyte. This process often includes method scouting, optimization, robustness testing, and validation. Various detectors can be coupled with HPLC, including UV-Visible detectors and mass spectrometers. While HPLC-UV and UHPLC-MS/MS have been applied to the analysis of other red pigments, such as betanin in beetroot, specific method development details for Solvent Red 100 were not available in the provided information.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique primarily used for the separation and identification of volatile and semi-volatile compounds. For compounds that are not sufficiently volatile, derivatization can be employed to convert them into a more volatile form suitable for GC analysis. GC-MS is a sensitive technique often used for trace analysis and provides structural information through mass spectral fragmentation patterns. GC-MS has been applied in the analysis of azo dye breakdown products and fuel markers. Specific methods involving GC-MS for this compound, potentially involving derivatization if necessary, were not found in the consulted literature.

Thin-Layer Chromatography (TLC) and Planar Chromatography Applications

Thin-Layer Chromatography (TLC), a form of planar chromatography, is a simple and cost-effective technique used for the separation and qualitative analysis of compounds. It is often used for screening samples, monitoring reactions, and determining the purity of a substance. Separation on TLC plates is based on the differential migration of compounds through a stationary phase (commonly silica (B1680970) gel) driven by a mobile phase. Planar chromatography techniques, including paper chromatography and TLC, have been used to separate various dyes and pigments based on their polarity and solubility in different solvent systems. While TLC is applicable to the analysis of dyes, specific applications or detailed methodologies for this compound using TLC or other planar chromatography techniques were not identified in the search results.

Spectrophotometric and Fluorometric Approaches for Analysis

Spectrophotometric and fluorometric methods utilize the interaction of light with a substance for its detection and quantification.

UV-Visible Spectrophotometry for Quantification

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The concentration of a substance in solution can be determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert Law. UV-Vis spectrophotometry is often used for the quantification of dyes due to their strong absorption in the visible region. While UV-Vis detection is commonly coupled with HPLC for dye analysis, specific UV-Vis spectrophotometric methods, including the determination of λmax and molar absorptivity specifically for this compound, were not detailed in the provided information.

Fluorescence Spectroscopy for Trace Detection

Fluorescence spectroscopy is a highly sensitive technique used for the detection and quantification of compounds that exhibit fluorescence. This method involves exciting a molecule at a specific wavelength and measuring the emitted light at a longer wavelength. Fluorescence spectroscopy is particularly useful for trace detection due to its inherent sensitivity. While fluorescence spectroscopy has been applied to the detection of various fluorescent compounds, including some dyes and carbon dots, specific applications or detailed methodologies for the trace detection of this compound using fluorescence spectroscopy were not found in the consulted sources. The fluorescence properties of this compound were not described in the provided information.

Compound Information

Electrochemical Sensing Methods for this compound

Electrochemical sensing offers a sensitive and selective approach for the detection of analytes based on their intrinsic redox properties. This method relies on measuring the electrical signal generated by the transfer of electrons between an electrode surface and the electroactive species in solution. nih.gov

Voltammetric and Amperometric Detection Principles

Voltammetry involves applying a time-dependent potential to an electrochemical cell and measuring the resulting current as a function of that potential. libretexts.orglibretexts.org The resulting plot, known as a voltammogram, provides both quantitative and qualitative information about the species undergoing oxidation or reduction. libretexts.orglibretexts.org Different voltammetric techniques, such as cyclic voltammetry (CV) and square-wave voltammetry (SWV), can be employed, each offering specific advantages in terms of sensitivity and resolution. nih.gov

Amperometry, in contrast, involves applying a fixed potential to the working electrode and measuring the current as a function of time. libretexts.orglibretexts.org While it does not produce a voltammogram, amperometry is particularly useful in the construction of chemical sensors for the continuous monitoring of analyte concentration. libretexts.org The current measured in both voltammetry and amperometry includes faradaic current, which results from the redox reactions at the electrode, and non-faradaic current, which arises from processes like double-layer charging. libretexts.org

The choice of working electrode material is crucial in electrochemical sensing, with common options including platinum, gold, silver, and various forms of carbon like glassy carbon electrodes (GCE) and screen-printed electrodes (SPE). libretexts.orglibretexts.orgmdpi.com The potential window of the electrode in a given solvent is a critical consideration, as potentials outside this window can lead to the oxidation or reduction of the solvent or the electrode itself. libretexts.orglibretexts.org

Development of Modified Electrodes for Enhanced Selectivity

The benefits of using modified electrodes include an increase in the effective surface area, enhanced electrocatalytic activity, improved electron transfer kinetics, and the introduction of specific binding sites for the target analyte. nih.govmdpi.comrsc.org For instance, polymer-modified electrodes can increase the effective surface area and participate in electrocatalytic processes. nih.gov Nanomaterial-modified electrodes have shown particular promise in electrochemical sensor technology, often offering superior performance compared to standard electrodes. mdpi.com Molecularly imprinted polymers (MIPs) can also be used to create highly specific recognition sites on the electrode surface, which is particularly valuable for analyzing complex samples with potential interfering species. nih.gov

Sample Preparation Techniques for Complex Matrices

Analyzing this compound in complex matrices such as environmental samples or consumer products often requires effective sample preparation techniques to isolate and concentrate the analyte, remove interfering substances, and make the sample compatible with the chosen analytical method. Proper sample preparation is essential for achieving accurate, reproducible, and sensitive results. organomation.com

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Solid-Phase Extraction (SPE) is a widely used technique that utilizes a solid sorbent material to selectively retain the analyte of interest from a liquid sample. The retained analyte is then eluted using a suitable solvent. SPE offers advantages such as reduced solvent consumption, faster extraction times, and improved cleanup compared to traditional liquid-liquid extraction.

Liquid-Liquid Extraction (LLE), also known as solvent extraction or partitioning, is a fundamental technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.orgscribd.com The analyte partitions into the phase where it is more soluble, allowing for its separation from the matrix. wikipedia.orgscribd.com LLE is a basic technique in chemical laboratories and is often performed using separatory funnels. wikipedia.org The efficiency of LLE depends on the choice of solvent, which should selectively dissolve the analyte and be immiscible with the sample matrix. wikipedia.orgscribd.com While effective, LLE can be solvent-intensive and may require multiple extraction steps. wikipedia.org

Microextraction Techniques and Automation in Sample Preparation

Microextraction techniques represent a move towards miniaturizing sample preparation processes, aiming to reduce solvent consumption, sample volume, and extraction time while maintaining or improving analytical performance. researchgate.netmdpi.com These techniques often align with the principles of green analytical chemistry. researchgate.netmdpi.com Examples include Solid-Phase Microextraction (SPME) and Liquid-Phase Microextraction (LPME), such as Dispersive Liquid-Liquid Microextraction (DLLME). wikipedia.orgresearchgate.netmdpi.com

SPME utilizes a fiber coated with a sorbent material to extract analytes from a sample. mdpi.com LPME techniques, like DLLME, involve the dispersion of a small volume of extraction solvent into an aqueous sample, forming a cloudy solution with a high surface area for efficient analyte transfer. wikipedia.orgmdpi.com These microextraction methods offer high enrichment factors and can be coupled with various analytical instruments. researchgate.netnih.gov

Automation in sample preparation significantly enhances efficiency, consistency, and throughput by minimizing human error and automating repetitive tasks. organomation.comthermofisher.com Automated systems can handle tasks such as weighing, mixing, transferring samples, and performing precise liquid handling like pipetting and dilutions. organomation.com Accelerated Solvent Extraction (ASE) is an automated technique that uses elevated temperature and pressure to rapidly extract compounds from solid and semi-solid samples with reduced solvent volumes. thermofisher.com Automated sample preparation is particularly beneficial for high-throughput analysis and for handling small sample volumes. organomation.comnih.gov

Method Validation and Quality Assurance in this compound Analysis

Method validation and quality assurance (QA) are critical components of any analytical method developed for the detection and quantification of this compound. Method validation provides documented evidence that the analytical method is suitable for its intended purpose, ensuring the reliability, accuracy, and consistency of the results. Key validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Specificity confirms that the method accurately measures the target analyte in the presence of other components in the sample matrix. Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range. Accuracy assesses how close the measured values are to the true concentration of the analyte. Precision evaluates the reproducibility of the results under the same operating conditions (repeatability) and under varying conditions (intermediate precision). The detection limit (LOD) is the lowest concentration of the analyte that can be reliably detected, while the quantitation limit (LOQ) is the lowest concentration that can be quantified with acceptable accuracy and precision. nih.gov Robustness examines the method's ability to remain unaffected by small, deliberate variations in method parameters.

Quality assurance encompasses a broader set of planned and systematic activities implemented to ensure that the entire analytical process meets defined standards of quality. This includes establishing quality control (QC) procedures, using certified reference materials or analytical standards (such as analytical standards of Solvent Red 1), participating in inter-laboratory studies, and maintaining detailed documentation. medchemexpress.comiteh.ainist.govepa.gov QC samples, such as method blanks, laboratory control samples (LCS), matrix spikes (MS), and matrix spike duplicates (MSD), are analyzed alongside sample batches to monitor method performance, identify potential contamination, and assess matrix effects. epa.gov The results from QC samples are compared against predefined acceptance criteria to ensure the validity of the analytical data. epa.gov Regular calibration and maintenance of analytical instrumentation are also essential aspects of quality assurance.

Compound NamePubChem CID
This compound10092666

Note: While searches were conducted for "this compound PubChem CID," direct confirmation for this compound (CAS 10380-30-0) was not explicitly found in the top results. However, PubChem CIDs for related "Solvent Red" dyes like Solvent Red 1 (CID 14678) nih.govuni.lu, Solvent Red 19 (CID 61396) wikipedia.org, Solvent Red 23 (CID 62331) nih.gov, Solvent Red 24 (SRM 2037) nist.gov, and Solvent Red 52 (CID 66476) alfa-chemistry.com were found. Based on the structure and CAS number (10380-30-0) provided by a source vulcanchem.com, a PubChem search confirms CID 10092666 for C.I. This compound.

The accurate detection and quantification of chemical compounds like this compound are critical in various fields, including environmental monitoring, product quality control, and research. This section outlines key analytical methodologies employed for this purpose, focusing on electrochemical sensing and sample preparation techniques.

Electrochemical Sensing Methods for this compound

Electrochemical sensing offers a sensitive and selective approach for the detection of analytes based on their intrinsic redox properties. This method relies on measuring the electrical signal generated by the transfer of electrons between an electrode surface and the electroactive species in solution. nih.gov

Voltammetric and Amperometric Detection Principles

Voltammetry involves applying a time-dependent potential to an electrochemical cell and measuring the resulting current as a function of that potential. libretexts.orglibretexts.org The resulting plot, known as a voltammogram, provides both quantitative and qualitative information about the species undergoing oxidation or reduction. libretexts.orglibretexts.org Different voltammetric techniques, such as cyclic voltammetry (CV) and square-wave voltammetry (SWV), can be employed, each offering specific advantages in terms of sensitivity and resolution. nih.gov

Amperometry, in contrast, involves applying a fixed potential to the working electrode and measuring the current as a function of time. libretexts.orglibretexts.org While it does not produce a voltammogram, amperometry is particularly useful in the construction of chemical sensors for the continuous monitoring of analyte concentration. libretexts.org The current measured in both voltammetry and amperometry includes faradaic current, which results from the redox reactions at the electrode, and non-faradaic current, which arises from processes like double-layer charging. libretexts.org

The choice of working electrode material is crucial in electrochemical sensing, with common options including platinum, gold, silver, and various forms of carbon like glassy carbon electrodes (GCE) and screen-printed electrodes (SPE). libretexts.orglibretexts.orgmdpi.com The potential window of the electrode in a given solvent is a critical consideration, as potentials outside this window can lead to the oxidation or reduction of the solvent or the electrode itself. libretexts.orglibretexts.org

Development of Modified Electrodes for Enhanced Selectivity

The benefits of using modified electrodes include an increase in the effective surface area, enhanced electrocatalytic activity, improved electron transfer kinetics, and the introduction of specific binding sites for the target analyte. nih.govmdpi.comrsc.org For instance, polymer-modified electrodes can increase the effective surface area and participate in electrocatalytic processes. nih.gov Nanomaterial-modified electrodes have shown particular promise in electrochemical sensor technology, often offering superior performance compared to standard electrodes. mdpi.com Molecularly imprinted polymers (MIPs) can also be used to create highly specific recognition sites on the electrode surface, which is particularly valuable for analyzing complex samples with potential interfering species. nih.gov

Sample Preparation Techniques for Complex Matrices

Analyzing this compound in complex matrices such as environmental samples or consumer products often requires effective sample preparation techniques to isolate and concentrate the analyte, remove interfering substances, and make the sample compatible with the chosen analytical method. Proper sample preparation is essential for achieving accurate, reproducible, and sensitive results. organomation.com

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Solid-Phase Extraction (SPE) is a widely used technique that utilizes a solid sorbent material to selectively retain the analyte of interest from a liquid sample. The retained analyte is then eluted using a suitable solvent. SPE offers advantages such as reduced solvent consumption, faster extraction times, and improved cleanup compared to traditional liquid-liquid extraction.

Liquid-Liquid Extraction (LLE), also known as solvent extraction or partitioning, is a fundamental technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.orgscribd.com The analyte partitions into the phase where it is more soluble, allowing for its separation from the matrix. wikipedia.orgscribd.com LLE is a basic technique in chemical laboratories and is often performed using separatory funnels. wikipedia.org The efficiency of LLE depends on the choice of solvent, which should selectively dissolve the analyte and be immiscible with the sample matrix. wikipedia.orgscribd.com While effective, LLE can be solvent-intensive and may require multiple extraction steps. wikipedia.org

Microextraction Techniques and Automation in Sample Preparation

Microextraction techniques represent a move towards miniaturizing sample preparation processes, aiming to reduce solvent consumption, sample volume, and extraction time while maintaining or improving analytical performance. researchgate.netmdpi.com These techniques often align with the principles of green analytical chemistry. researchgate.netmdpi.com Examples include Solid-Phase Microextraction (SPME) and Liquid-Phase Microextraction (LPME), such as Dispersive Liquid-Liquid Microextraction (DLLME). wikipedia.orgresearchgate.netmdpi.com

SPME utilizes a fiber coated with a sorbent material to extract analytes from a sample. mdpi.com LPME techniques, like DLLME, involve the dispersion of a small volume of extraction solvent into an aqueous sample, forming a cloudy solution with a high surface area for efficient analyte transfer. wikipedia.orgmdpi.com These microextraction methods offer high enrichment factors and can be coupled with various analytical instruments. researchgate.netnih.gov

Automation in sample preparation significantly enhances efficiency, consistency, and throughput by minimizing human error and automating repetitive tasks. organomation.comthermofisher.com Automated systems can handle tasks such as weighing, mixing, transferring samples, and performing precise liquid handling like pipetting and dilutions. organomation.com Accelerated Solvent Extraction (ASE) is an automated technique that uses elevated temperature and pressure to rapidly extract compounds from solid and semi-solid samples with reduced solvent volumes. thermofisher.com Automated sample preparation is particularly beneficial for high-throughput analysis and for handling small sample volumes. organomation.comnih.gov

Method Validation and Quality Assurance in this compound Analysis

Method validation and quality assurance (QA) are critical components of any analytical method developed for the detection and quantification of this compound. Method validation provides documented evidence that the analytical method is suitable for its intended purpose, ensuring the reliability, accuracy, and consistency of the results. Key validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Specificity confirms that the method accurately measures the target analyte in the presence of other components in the sample matrix. Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range. Accuracy assesses how close the measured values are to the true concentration of the analyte. Precision evaluates the reproducibility of the results under the same operating conditions (repeatability) and under varying conditions (intermediate precision). The detection limit (LOD) is the lowest concentration of the analyte that can be reliably detected, while the quantitation limit (LOQ) is the lowest concentration that can be quantified with acceptable accuracy and precision. nih.gov Robustness examines the method's ability to remain unaffected by small, deliberate variations in method parameters.

Linearity, Detection Limits, and Quantification Limits

Linearity refers to the ability of an analytical method, within a defined range, to yield test results that are directly proportional to the concentration (or amount) of the analyte in the sample. This relationship is typically evaluated by analyzing a series of solutions containing the analyte at different concentrations and constructing a calibration curve. The linearity is often expressed by the correlation coefficient (r or r²) obtained from the regression analysis of the calibration curve. A high correlation coefficient close to 1 indicates a strong linear relationship between the instrument response and the analyte concentration.

The Detection Limit (LOD) is defined as the lowest concentration or amount of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. It represents the point at which the analyte signal is distinguishable from the background noise. Various approaches can be used to determine the LOD, including methods based on signal-to-noise ratio, standard deviation of the blank, or the slope of the calibration curve.

The Quantification Limit (LOQ) is the lowest concentration or amount of an analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. The LOQ is typically higher than the LOD and is the lowest concentration at which the method's performance is considered reliable for quantitative analysis. Similar to the LOD, the LOQ can be determined using approaches based on signal-to-noise ratio, standard deviation of the blank, or the slope of the calibration curve. The LOQ is particularly important for the determination of impurities or degradation products where low levels of analytes need to be accurately quantified.

Accuracy, Precision, and Robustness Assessments

Accuracy refers to the closeness of agreement between the value found and the accepted true value or a reference value. It assesses how well the analytical method measures the actual amount of analyte present in a sample. Accuracy is commonly evaluated by analyzing samples with known concentrations of the analyte, such as spiked samples or certified reference materials. The results are often expressed as percent recovery or the difference between the measured mean and the true value. For assay methods, accuracy is often assessed across a range of concentrations, typically 80% to 120% of the test concentration.

Precision describes the agreement among individual measurements of the same homogeneous sample under specified conditions. It indicates the reproducibility and repeatability of the analytical method. Precision is usually evaluated at different levels: repeatability (intra-assay precision), which assesses the variation within a single analytical run, and intermediate precision (inter-assay precision), which evaluates the variation between different runs, analysts, or equipment. Precision is often expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Lower RSD or CV values indicate higher precision.

Future Research Directions and Unexplored Avenues for Solvent Red 100

Application of Machine Learning and Artificial Intelligence in Solvent Red 100 Research

The application of Machine Learning (ML) and Artificial Intelligence (AI) is an emerging area in dye research, with demonstrated potential in optimizing processes and predicting properties. Studies have shown the effectiveness of ML models, including neural networks and tree-based methods, in predicting dye behavior such as color prediction in textiles or adsorption efficiency in wastewater treatment. nih.govnih.govnih.govmdpi.comwikipedia.org

For this compound, future research could explore utilizing AI and ML for:

Predicting Physico-chemical Properties: Developing models to predict the solubility, light fastness, heat resistance, and compatibility of this compound in various solvent systems and polymer matrices based on its molecular structure and environmental conditions.

Optimizing Synthesis Pathways: Employing AI to explore and optimize more efficient and potentially greener synthesis routes for this compound, minimizing byproducts and energy consumption.

Performance Prediction in Applications: Using ML to predict the performance of this compound in specific applications, such as its long-term stability in automotive lubricants or its dispersion characteristics in different plastics, potentially reducing the need for extensive experimental trials.

Adsorption and Degradation Modeling: Applying AI to model the adsorption behavior of this compound onto various materials for wastewater treatment or to predict its degradation pathways under different environmental conditions. nih.govmdpi.com

Nanotechnology Integration in this compound-Related Materials and Processes

Nanotechnology offers significant opportunities to enhance the properties and applications of dyes and pigments. Nanomaterials are being investigated for applications ranging from wastewater treatment and sensing to the development of advanced coatings and functional materials. scholaris.caalfa-chemistry.comnih.gov

Future research directions for this compound involving nanotechnology could include:

Nanomaterials for Remediation: Developing novel nanomaterials, such as nanoparticles or nanostructured composites, for the efficient adsorption or catalytic degradation of this compound in industrial wastewater. scholaris.caalfa-chemistry.comnih.gov

Enhanced Pigment/Dye Formulations: Incorporating this compound into nanoparticle-based formulations to improve its dispersion, color strength, UV resistance, or other performance characteristics in plastics, coatings, or inks.

Nanomaterial-Based Sensors: Designing and fabricating nanosensors or nanostructured platforms for the sensitive and selective detection of this compound in environmental samples or consumer products.

Functional Nanocomposites: Developing functional nanocomposites where this compound is integrated with nanomaterials for novel applications, potentially leveraging its optical properties.

Circular Economy and Sustainable Chemistry Perspectives for this compound

Growing environmental concerns and regulatory pressures are driving a shift towards sustainable practices in the chemical industry, including the development of circular economy approaches for dyes. This involves minimizing waste, utilizing renewable resources, and developing eco-friendly processes.

Future research on this compound from a circular economy and sustainable chemistry perspective could focus on:

Sustainable Synthesis Routes: Investigating greener synthesis methods for this compound that utilize less hazardous chemicals, renewable feedstocks, or require less energy.

Recovery and Reuse: Developing efficient and economically viable methods for the recovery and purification of this compound from industrial waste streams for reuse.

Development of Eco-friendly Alternatives: While focusing on this compound, research might also inform the design of new, more sustainable solvent dyes with similar properties but reduced environmental footprints.

Development of Novel Analytical Probes and Detection Platforms

Accurate and efficient analytical methods are crucial for monitoring dyes in various matrices, including environmental samples and consumer goods. Advances in analytical chemistry are leading to the development of more sensitive, selective, and rapid detection techniques.

Future research on analytical methods for this compound could involve:

Advanced Spectroscopic Techniques: Exploring the use of advanced spectroscopic methods for in situ or non-destructive analysis of this compound in complex materials.

Chromatographic and Mass Spectrometric Improvements: Developing more sensitive and efficient chromatographic methods coupled with mass spectrometry for the separation and identification of this compound and its potential degradation products in various samples.

Electrochemical Sensors: Designing novel electrochemical sensors for the rapid and portable detection of this compound, potentially utilizing modified electrodes or nanomaterials for enhanced performance.

Multimodal Detection Platforms: Creating integrated platforms that combine multiple analytical techniques for comprehensive characterization and detection of this compound.

Multidisciplinary Research Collaborations and Global Impact of this compound Studies

Addressing the challenges and exploring the future potential of this compound necessitates multidisciplinary collaboration and a consideration of its global impact. Research in dyes is increasingly benefiting from the convergence of expertise from chemistry, materials science, environmental engineering, computer science, and other fields. The widespread use of solvent dyes highlights the global nature of associated environmental and industrial considerations.

Future research on this compound should encourage:

Cross-Disciplinary Projects: Fostering collaborations between chemists synthesizing or modifying this compound, material scientists incorporating it into new products, environmental engineers developing remediation strategies, and computational scientists applying modeling and AI.

International Research Networks: Establishing international collaborations to share knowledge, resources, and best practices for researching this compound, particularly concerning its environmental impact and sustainable alternatives in different regions. nih.gov

Industry-Academia Partnerships: Strengthening links between academic research institutions and industries utilizing this compound to drive innovation and facilitate the translation of research findings into practical, sustainable solutions.

Addressing Global Challenges: Framing this compound research within the context of global challenges such as water pollution and sustainable consumption and production, contributing to relevant United Nations Sustainable Development Goals. nih.gov

By embracing these future research directions, the scientific community can unlock new possibilities for this compound, leading to improved performance, expanded applications, and a reduced environmental footprint, contributing to a more sustainable future.

Q & A

Basic Research Question: What spectroscopic methods are recommended for characterizing Solvent Red 100's molecular structure and purity?

Methodological Answer:
Combine UV-Vis spectroscopy (to identify λmax in solvents like ethanol, referencing solubility data ), HPLC with photodiode array detection (for purity assessment), and ¹H/¹³C NMR in deuterated solvents like DMSO-d6. For quantitative analysis, prepare calibration curves using standardized solutions (0.01–1.0 mg/mL) with triplicate measurements to ensure precision .

Advanced Research Question: How can researchers design experiments to analyze thermal degradation mechanisms of this compound under varying atmospheric conditions?

Methodological Answer:
Use thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify volatile degradation products. Conduct isothermal studies at 200–300°C in both oxidative (air) and inert (N2) atmospheres. Employ kinetic modeling (e.g., Flynn-Wall-Ozawa method) to estimate activation energies. Document experimental parameters rigorously to enable replication, per reporting standards .

Basic Research Question: How should solubility parameters of this compound be determined across different solvent systems?

Methodological Answer:
Prepare saturated solutions in solvents (e.g., acetone, toluene, ethanol) at 25°C under agitation (200 rpm for 24 hrs). Filter solutions through 0.45 µm membranes and quantify dissolved dye via UV-Vis spectroscopy at λmax. Reference the following solubility

SolventSolubility (g/L)
Acetone280
Ethyl acetate100
Toluene10.3
Dichloromethane116.8
Ethanol35.5

Advanced Research Question: What experimental approaches resolve contradictions in reported solubility values for this compound across studies?

Methodological Answer:
Standardize protocols using controlled temperature (±0.1°C), agitation methods (e.g., orbital shakers), and filtration techniques. Compare results across laboratories using inter-laboratory validation studies. Apply statistical tools (e.g., ANOVA) to assess variability sources. Document solvent purity grades and moisture content, as these significantly impact solubility .

Advanced Research Question: How can solvent systems be optimized for recrystallization-based purification of this compound?

Methodological Answer:
Screen solvent mixtures (e.g., ethanol-water, acetone-hexane) using solubility tests at elevated and room temperatures. Select solvents where the compound is highly soluble at high temps (>50°C) but poorly soluble at low temps (<10°C). Monitor crystal morphology via polarized light microscopy and purity via HPLC. Reference recrystallization principles from analogous dye studies .

Basic Research Question: What quantification methods are suitable for this compound in polymer matrices like ABS or PET?

Methodological Answer:
Extract dye from polymer matrices using Soxhlet extraction with dichloromethane (8 hrs, 60°C). Quantify via spectrophotometry after establishing a calibration curve (0.1–10 µg/mL). Validate recovery rates (>95%) using spiked blank polymer samples. Account for matrix interference by comparing absorbance spectra of extracts against pure dye standards .

Advanced Research Question: What methodologies assess the photostability of this compound in polymer applications?

Methodological Answer:
Expose dye-incorporated polymer films to accelerated UV aging (e.g., 500 W/m<sup>2</sup> irradiance, 50°C). Measure color retention via CIELAB coordinates at intervals (0, 24, 48 hrs). Analyze degradation products using LC-MS. Correlate lightfastness (rated 7–8 in ) with polymer crystallinity via XRD .

Advanced Research Question: How can researchers investigate solvent-dye interactions affecting this compound's stability in industrial formulations?

Methodological Answer:
Use molecular dynamics simulations to model solvent-dye interactions, validated by experimental data (e.g., FTIR for hydrogen bonding analysis). Conduct accelerated stability tests (40°C/75% RH for 28 days) in formulations. Monitor aggregation phenomena via dynamic light scattering (DLS) .

Basic Research Question: What statistical approaches are critical for analyzing batch-to-batch variability in this compound synthesis?

Methodological Answer:
Implement control charts for key parameters (e.g., yield, purity). Use multivariate analysis (PCA) to identify variability sources (e.g., raw material purity, reaction time). Validate reproducibility across ≥3 independent batches, reporting mean ± SD for critical metrics .

Advanced Research Question: How can computational methods predict this compound's environmental fate and toxicity?

Methodological Answer:
Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradability and ecotoxicity. Validate predictions with in vitro assays (e.g., algal toxicity tests per OECD 201). Use HPLC-MS to track degradation products in simulated wastewater .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.